
(E)-2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)acrylic acid
Vue d'ensemble
Description
(E)-2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)acrylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments and future directions.
Applications De Recherche Scientifique
Synthesis and Reactivity
Vinyl Sulfones as Chemical Equivalents in Reactions : Vinyl phenyl sulfone and related compounds, including variants with a structure similar to (E)-2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)acrylic acid, are utilized in the formation of 5,5-diphenyl-3-(arylsulfonyl)-Δ2-pyrazolines through reactions with diphenyldiazomethane. These reactions can lead to various products depending on the treatment conditions, demonstrating the compound's versatility in synthetic chemistry (Vasin et al., 2015).
Modification of Hydrogels : Radiation-induced poly vinyl alcohol/acrylic acid hydrogels can be modified through condensation reactions with various amine compounds, showing the application of acrylic acid derivatives in material science, particularly in the development of hydrogels with potential medical applications (Aly & El-Mohdy, 2015).
Crystal Structure and Design
- Structural Synthesis in Crystallography : Compounds similar to (E)-2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)acrylic acid have been used in crystallography for creating two-dimensional polymeric structures. These structures demonstrate the potential of such compounds in the synthesis of complex crystal structures (Zhao et al., 2016).
Biochemical Applications
- Inhibitors in Biochemistry : Derivatives of acrylic acid, specifically (E)-3-(4-methanesulfonylphenyl)acrylic acids, have been explored as dual inhibitors of cyclooxygenases and lipoxygenases, indicating the biomedical relevance of this class of compounds (Moreau et al., 2006).
Optoelectronic Properties
- Study of Dyes in DSSC : The compound 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, which shares functional groups with the compound , has been studied for its optoelectronic properties. This research is pertinent to dyes used in dye-sensitized solar cells (DSSC), showcasing the potential of similar acrylic acid derivatives in the field of renewable energy and material sciences (Fonkem et al., 2019).
Propriétés
IUPAC Name |
(E)-2-(4-cyclopropylsulfonylphenyl)-3-(oxan-4-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5S/c18-17(19)16(11-12-7-9-22-10-8-12)13-1-3-14(4-2-13)23(20,21)15-5-6-15/h1-4,11-12,15H,5-10H2,(H,18,19)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNGVQPWHYBWLL-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC=C(C=C2)C(=CC3CCOCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1S(=O)(=O)C2=CC=C(C=C2)/C(=C\C3CCOCC3)/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719279 | |
| Record name | (2E)-2-[4-(Cyclopropanesulfonyl)phenyl]-3-(oxan-4-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)acrylic acid | |
CAS RN |
745052-98-6 | |
| Record name | (2E)-2-[4-(Cyclopropanesulfonyl)phenyl]-3-(oxan-4-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



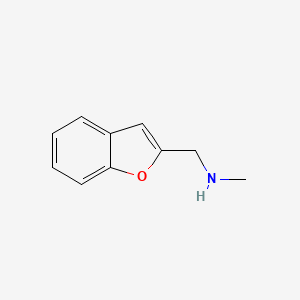

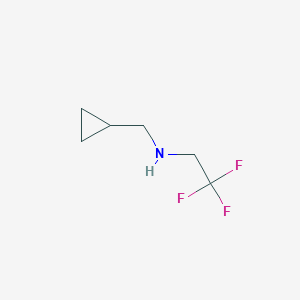
![(2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide](/img/structure/B3282022.png)

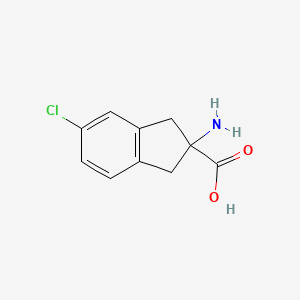
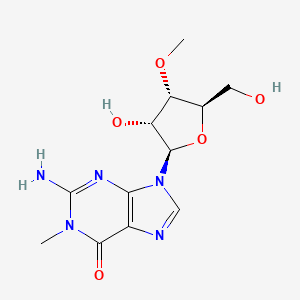
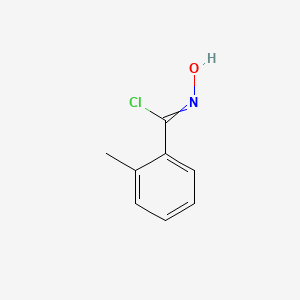
![1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine](/img/structure/B3282060.png)
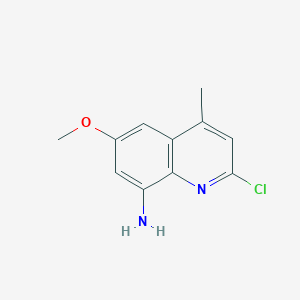

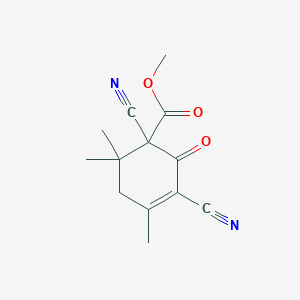
silane](/img/structure/B3282084.png)
